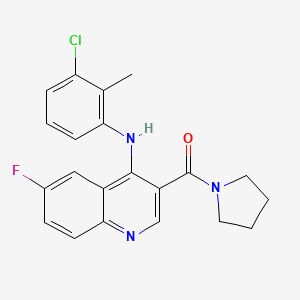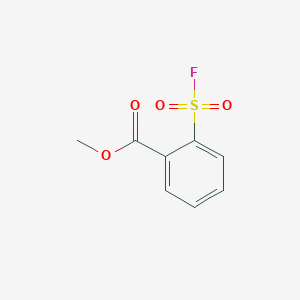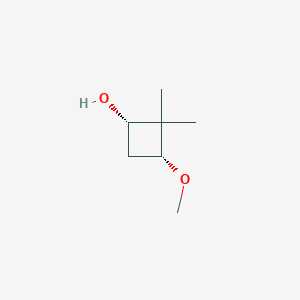
(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include its IUPAC name and any common names it may have.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the spatial arrangement of atoms and the types of bonds between them. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and any catalysts that may be used.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).科学的研究の応用
Organic Synthesis Applications
Research on silacyclobutanes, including compounds with similar structures to (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol, highlights their utility in novel [σ+π] cycloaddition reactions catalyzed by palladium complexes. These reactions facilitate the synthesis of silacyclohexene derivatives, illustrating the compound's role in creating structurally complex molecules with potential applications in material science and drug development (SakuraiHideki & ImaiTakafumi, 1975).
Photochemistry and Photobiology
The study of photochemical reactions in compounds structurally related to (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol has provided insights into the mechanisms of DNA damage and repair. For example, cyclobutane pyrimidine dimers are a major form of DNA photoproduct induced by UV radiation, and the understanding of these processes is crucial for developing strategies to mitigate UV-induced genetic damage. Photolyases, enzymes that repair DNA by breaking the cyclobutane ring of the dimer using visible light, are of particular interest. Research in this area could lead to advances in biotechnology and healthcare by improving our ability to prevent and repair UV-induced DNA damage (A. Sancar, 1994).
DNA Repair Mechanisms
Further investigation into the ultrafast photoreaction of thymine dimerization in DNA has utilized compounds with similar reactivity to (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol. These studies have revealed that the formation of cyclobutane dimers occurs approximately 1 picosecond after UV excitation, indicating an almost barrierless reaction for properly oriented bases. This research provides valuable insights into the efficiency and mechanisms of DNA repair processes, potentially informing the development of novel therapeutic strategies to address UV-induced mutations (W. Schreier et al., 2007).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This involves speculating on potential future research directions, such as new synthesis methods, applications, or modifications to the compound.
Please note that the availability of this information can vary depending on the compound and the extent of research that has been done on it. For a specific compound like “(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol”, you may need to consult specialized databases or scientific literature.
特性
IUPAC Name |
(1S,3R)-3-methoxy-2,2-dimethylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2)5(8)4-6(7)9-3/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEQWKNUQXHLHA-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

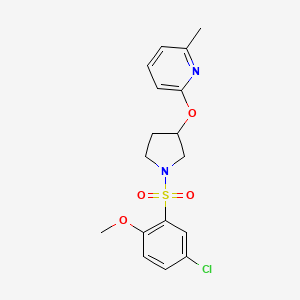
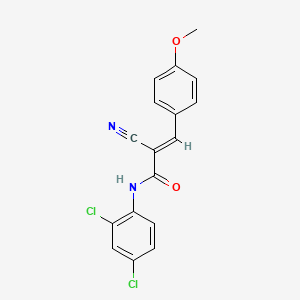
![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2531928.png)
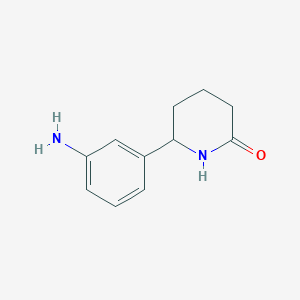
![4'-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine](/img/structure/B2531930.png)
![N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2531931.png)
![N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2531932.png)
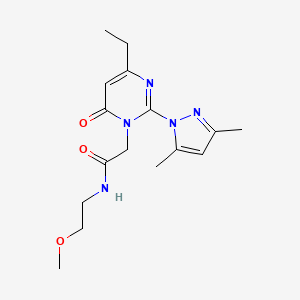
![Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2531935.png)
![1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2531936.png)
![N-(4-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2531937.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)
